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Compound of Interest

Compound Name: 1-Ethoxy-2-ethynylbenzene

CAS No.: 90843-12-2

Cat. No.: B1625454

Get Quote

1-Ethoxy-2-ethynylbenzene, an aromatic alkyne, represents a class of molecules that serve

as pivotal building blocks in modern organic synthesis and medicinal chemistry. Its structure,

featuring an ethoxy group ortho to a terminal alkyne on a benzene ring, imparts a unique

combination of electronic and steric properties. The ethoxy group, an electron-donating moiety,

influences the reactivity of both the aromatic ring and the adjacent ethynyl group. The terminal

alkyne functionality is a versatile handle for a multitude of chemical transformations, most

notably in carbon-carbon bond formation and bioconjugation reactions.[1]

This guide provides an in-depth exploration of 1-Ethoxy-2-ethynylbenzene, intended for

researchers, scientists, and drug development professionals. We will delve into its synthesis,

spectroscopic identity, key chemical reactions, and its emerging applications as a scaffold in

the development of complex molecules and potential therapeutic agents.

Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's properties is fundamental to its application. The

physical and spectroscopic data for 1-Ethoxy-2-ethynylbenzene are summarized below.
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Property Value Source

Molecular Formula C₁₀H₁₀O PubChem

Molecular Weight 146.19 g/mol PubChem

Appearance Liquid Sigma-Aldrich

Boiling Point 93-94 °C / 10 mmHg Sigma-Aldrich

Density 0.991 g/mL at 25 °C Sigma-Aldrich

Spectroscopic Data:

Technique Key Features

¹H NMR

Signals corresponding to the aromatic protons,

the ethoxy group (a quartet and a triplet), and a

characteristic singlet for the acetylenic proton.

¹³C NMR

Resonances for the aromatic carbons, the

ethoxy carbons, and two distinct signals for the

sp-hybridized carbons of the alkyne. A spectrum

for a similar compound, 1-Benzoxy-2-ethynyl-

benzene, is available on SpectraBase.[2]

IR Spectroscopy

A sharp, weak absorption band around 3300

cm⁻¹ for the ≡C-H stretch and a medium

absorption band around 2100 cm⁻¹ for the C≡C

triple bond stretch.

Mass Spectrometry
A molecular ion peak (M⁺) corresponding to its

molecular weight.

Synthesis of 1-Ethoxy-2-ethynylbenzene
The preparation of ortho-alkoxy phenylacetylenes like 1-Ethoxy-2-ethynylbenzene typically

involves multi-step synthetic sequences. A common and reliable strategy is the Sonogashira

coupling of a protected acetylene followed by deprotection. This approach is favored for its high

efficiency and functional group tolerance.[3][4][5]
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A representative synthetic workflow is depicted below. The process starts with a commercially

available ortho-substituted phenol, which undergoes etherification followed by halogenation

and subsequent coupling.

Synthetic Pathway for 1-Ethoxy-2-ethynylbenzene

2-Iodophenol 1-Ethoxy-2-iodobenzene

 Williamson Ether Synthesis 
 (Bromoethane, Base) 1-Ethoxy-2-((trimethylsilyl)ethynyl)benzene

 Sonogashira Coupling 
 (TMS-acetylene, Pd/Cu catalyst, Base) 1-Ethoxy-2-ethynylbenzene

 Desilylation 
 (Base, e.g., K₂CO₃/MeOH) 

Click to download full resolution via product page

Figure 1: A common synthetic route to 1-Ethoxy-2-ethynylbenzene.

Protocol: Synthesis via Sonogashira Coupling
This protocol outlines the synthesis starting from 1-Ethoxy-2-iodobenzene. The choice of a

trimethylsilyl (TMS) protected acetylene is a key strategic decision. It prevents the undesired

homocoupling of the terminal alkyne (Hay coupling), a common side reaction under

Sonogashira conditions.[6]

Step 1: Sonogashira Coupling of 1-Ethoxy-2-iodobenzene with TMS-acetylene

To a dry, nitrogen-flushed Schlenk flask, add 1-Ethoxy-2-iodobenzene (1.0 equiv),

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I)

iodide (CuI, 0.04 equiv).

Add anhydrous triethylamine (Et₃N, 3.0 equiv) as the solvent and base.

To the stirred solution, add ethynyltrimethylsilane (TMS-acetylene, 1.2 equiv) dropwise at

room temperature.

Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the mixture to room temperature and filter through a pad of celite to

remove the catalyst.

Concentrate the filtrate under reduced pressure. The crude product, 1-Ethoxy-2-

((trimethylsilyl)ethynyl)benzene, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

Dissolve the purified TMS-protected alkyne from the previous step in methanol.

Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2 equiv).

Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

Monitor the deprotection by TLC.

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., saturated NH₄Cl

solution).

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to yield 1-Ethoxy-2-ethynylbenzene.

Key Reactions and Synthetic Utility
The terminal alkyne group is a linchpin for a variety of powerful chemical transformations,

making 1-Ethoxy-2-ethynylbenzene a valuable intermediate.

Sonogashira Cross-Coupling
As a terminal alkyne, 1-Ethoxy-2-ethynylbenzene is an excellent coupling partner in further

Sonogashira reactions to form internal alkynes. This reaction connects the sp-hybridized

carbon to an sp²-hybridized carbon of an aryl or vinyl halide, a cornerstone of modern synthesis

for creating π-conjugated systems.[3][4]

The reaction is catalyzed by a combination of palladium and copper salts and proceeds via a

well-established catalytic cycle. The presence of the ortho-ethoxy group can influence the
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reaction kinetics due to both steric hindrance and electronic effects.[7]

Sonogashira Coupling Reaction

Palladium Cycle

Copper Cycle

1-Ethoxy-2-ethynylbenzene
+ Aryl/Vinyl Halide (R-X)

Pd(0) Catalyst
Cu(I) Co-catalyst

Amine Base

 Reaction
Conditions 

1-Ethoxy-2-(alkynyl)arene

 Catalyzes 

Pd(0)L₂

R-Pd(II)-X(L₂)

 Oxidative
Addition (R-X) 

R-Pd(II)-C≡C-Ar(L₂)

 Transmetalation
(from Cu Cycle) 

 Reductive
Elimination 

Cu(I)X

Cu(I)-C≡C-Ar

 Alkyne + Base  To Pd Cycle 
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Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.

Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step.[8]

1-Ethoxy-2-ethynylbenzene can participate in several types of cycloadditions.

[2+2+2] Cyclotrimerization: In the presence of transition metal catalysts (e.g., nickel or

rhodium complexes), alkynes can undergo cyclotrimerization to form substituted benzene

rings.[9] The reaction of 1-Ethoxy-2-ethynylbenzene with other alkynes can lead to

complex, highly substituted aromatic compounds. The regioselectivity of this reaction is a key

consideration, often influenced by the catalyst and the steric/electronic properties of the

alkyne partners.

1,3-Dipolar Cycloadditions (Click Chemistry): The terminal alkyne is a quintessential

functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most

prominent example of "click chemistry." This reaction with an organic azide produces a

stable 1,2,3-triazole linkage. Its high efficiency, specificity, and biocompatibility make it

invaluable in drug development for lead optimization, bioconjugation, and creating probes for

target identification.[10][11]

Electrophilic Addition to the Alkyne
The triple bond of 1-Ethoxy-2-ethynylbenzene can undergo electrophilic addition reactions,

such as hydration and hydrohalogenation. According to Markovnikov's rule, the addition of H-X

across the triple bond will typically result in the formation of a vinyl halide or, upon hydration, a

ketone (2-ethoxyacetophenone), providing a route to other functionalized derivatives.

Applications in Drug Discovery and Development
The structural motifs present in 1-Ethoxy-2-ethynylbenzene are of significant interest to

medicinal chemists.

Scaffold for Complex Molecules: The ability to functionalize both the alkyne and the aromatic

ring allows this molecule to serve as a versatile starting point for the synthesis of complex

polycyclic structures. Many kinase inhibitors and other targeted therapeutics feature

substituted arylalkyne cores.
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Bioorthogonal Chemistry: The terminal alkyne acts as a bioorthogonal handle.[1] A drug

candidate containing this group can be administered to a biological system. A corresponding

probe molecule with an azide group can then be introduced, which will selectively "click" onto

the drug molecule. This allows for in-situ visualization, target protein identification, and

pharmacokinetic studies, which are crucial steps in the drug development pipeline.[10]

Metabolic Stability: The ethynyl group is often used as a bioisostere for other chemical

groups. In some contexts, its introduction can block a site of metabolism, thereby improving

the pharmacokinetic profile and half-life of a drug molecule.[1] The ortho-ethoxy group can

also influence metabolic pathways, particularly oxidative metabolism by cytochrome P450

enzymes.[12]

Conclusion
1-Ethoxy-2-ethynylbenzene is more than a simple organic compound; it is a versatile platform

for chemical innovation. Its straightforward synthesis and the rich reactivity of its terminal

alkyne group make it a valuable tool for constructing complex molecular architectures. For

researchers in drug discovery, its utility in Sonogashira couplings and, most importantly, as a

handle for bioorthogonal click chemistry, provides a powerful means to build, probe, and

optimize the next generation of therapeutic agents. As the demand for more sophisticated and

targeted drugs grows, the strategic application of such well-defined building blocks will continue

to be a cornerstone of successful research and development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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